Aqueous Solubility Advantage of Cyclohexylammonium Salt Over Free Acid Form
The cyclohexylammonium counterion significantly enhances aqueous solubility relative to the neutral free acid form of dansyl-GABA (CAS 1236-58-4). Vendor technical notes indicate that the free acid requires organic co-solvents (e.g., DMSO, ethanol) for full dissolution, whereas the cyclohexylammonium salt can be dissolved in aqueous buffers at concentrations suitable for biological assays . This property reduces the need for potentially cytotoxic organic solvents in cell-based experiments.
| Evidence Dimension | Aqueous solubility at physiological pH |
|---|---|
| Target Compound Data | Cyclohexylammonium salt: soluble in water and aqueous buffers without co-solvent |
| Comparator Or Baseline | Dansyl-GABA free acid (CAS 1236-58-4): limited aqueous solubility; requires organic co-solvent |
| Quantified Difference | Qualitative improvement from 'requires co-solvent' to 'freely soluble in water' (vendor-reported, no peer-reviewed quantification available) |
| Conditions | Room temperature, neutral pH aqueous buffers (vendor datasheets and product descriptions) |
Why This Matters
Improved solubility reduces experimental artifacts from organic co-solvents and streamlines the preparation of homogeneous solutions for reproducible pharmacology.
